molecular formula C17H23N3O2 B1279869 Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate CAS No. 1027911-78-9

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate

Cat. No.: B1279869
CAS No.: 1027911-78-9
M. Wt: 301.4 g/mol
InChI Key: SMHVKEMURDOLEZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a substituted phenyl ring at the piperazine nitrogen. The phenyl ring contains a cyano (-CN) group at the 2-position and a methyl (-CH₃) group at the 4-position. This structural motif is common in medicinal chemistry, where the Boc group aids in synthetic manipulation, and the aromatic substituents modulate electronic and steric properties for targeted biological interactions. The compound’s synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, leveraging the reactivity of halogenated intermediates .

Properties

IUPAC Name

tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHVKEMURDOLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468463
Record name TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027911-78-9
Record name TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reagents :
    • tert-Butyl piperazine-1-carboxylate (1.0 eq)
    • 2-Cyano-4-methylbromobenzene (1.2 eq)
    • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Temperature: 80–100°C
    • Duration: 12–24 hours.

Mechanism

The reaction proceeds via a two-step SNAr mechanism:

  • Deprotonation of the piperazine nitrogen by the base.
  • Nucleophilic attack on the activated aryl halide, facilitated by electron-withdrawing cyano and methyl groups.

Yield and Purification

  • Yield : 50–70%
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient).

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables efficient aryl-piperazine bond formation under milder conditions.

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : K₃PO₄ (2.0 eq)
  • Solvent : Toluene or dioxane
  • Temperature : 90–110°C.

Advantages

  • Tolerates electron-deficient aryl halides.
  • Reduces side products compared to NAS.

Data Table: Optimization Parameters

Parameter Optimal Range Impact on Yield
Catalyst Loading 5–7.5 mol% Maximizes turnover
Ligand Ratio 2:1 (Ligand:Pd) Prevents Pd aggregation
Solvent Polarity Low (toluene) Enhances selectivity

One-Pot Synthesis via Cu-Catalyzed Azide-Alkyne Cycloaddition

A one-pot approach combines alkyne-azide cycloaddition (CuAAC) with piperazine functionalization.

Procedure

  • Alkyne Activation :
    • React tert-butyl 4-propioloylpiperazine-1-carboxylate with 2-azido-4-methylbenzonitrile.
  • CuI Catalysis :
    • CuI (10 mol%), DIPEA (1.5 eq) in DMF at 0°C for 5 minutes.

Outcome

  • Yield : 90–97%
  • Purity : >95% (after aqueous workup).

Protective Group Strategies

The tert-butyloxycarbonyl (Boc) group is critical for nitrogen protection.

Deprotection Considerations

  • Acidic conditions (HCl/dioxane) remove Boc, but stability during coupling requires careful pH control.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
NAS 50–70 85–90 High Moderate
Buchwald-Hartwig 65–80 90–95 Low (Pd cost) High
One-Pot CuAAC 90–97 >95 Moderate High

Key Findings :

  • One-Pot CuAAC offers superior yield and purity but requires stringent temperature control.
  • Buchwald-Hartwig is optimal for electron-deficient substrates but incurs higher costs.

Challenges and Mitigation

Common Issues

  • By-Product Formation :

    • Dibenzylation in NAS due to excess aryl halide.
    • Solution : Use stoichiometric aryl halide and monitor reaction progression via TLC.
  • Catalyst Deactivation :

    • Pd black formation in Buchwald-Hartwig.
    • Solution : Degas solvents and maintain inert atmosphere.
  • Purification Complexity :

    • Silica gel chromatography may co-elute impurities.
    • Solution : Employ gradient elution (5→40% ethyl acetate/hexane).

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Systems : Reduce reaction time by 50% compared to batch.
  • Solvent Recovery : DMF and toluene recycled via distillation.

Cost Drivers

  • Palladium catalysts account for 60–70% of raw material costs in Buchwald-Hartwig.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150 W, 120°C, 15 minutes.
  • Yield Increase : 10–15% over conventional heating.

Biocatalytic Approaches

  • Enzyme : Transaminases for chiral intermediate synthesis (under exploration).

Chemical Reactions Analysis

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate has been investigated for its pharmacological properties. Compounds with similar structures have shown promise as potential therapeutic agents. For instance, derivatives of piperazine are often explored for their activity against various diseases, including cancer and infectious diseases.

Antiparasitic Activity

Research indicates that compounds structurally related to this compound may exhibit antiparasitic activity. In particular, studies on related carboxamide compounds have demonstrated significant inhibition of Plasmodium falciparum, the causative agent of malaria, suggesting that similar piperazine derivatives could also possess antimalarial properties . The presence of an aromatic substituent is crucial for enhancing biological activity.

The biological activity of this compound is under investigation, particularly concerning its interaction with biological targets and pathways.

Synthetic Methodologies

This compound can be synthesized through various chemical reactions involving piperazine derivatives. The synthetic approaches often aim to optimize yield and purity while minimizing environmental impact.

Reaction Conditions

Typical synthesis involves the reaction of tert-butyl piperazine with appropriate carboxylic acid derivatives under controlled conditions. For instance, using carbon tetrabromide as a reagent in dichloromethane has been reported to yield high-purity products . These methodologies are crucial for producing the compound for research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical pathways .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Target Compound: The 2-cyano group is strongly electron-withdrawing, while the 4-methyl group is electron-donating.
  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (): The 4-amino group introduces electron-donating and hydrogen-bonding capabilities, contrasting with the methyl group in the target compound. This substitution enhances solubility in polar solvents and may alter pharmacokinetic properties .
  • tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (): The trifluoromethyl (-CF₃) group is electron-withdrawing and lipophilic, increasing metabolic stability compared to the methyl group. This substitution is common in agrochemicals and pharmaceuticals for improved bioavailability .

Positional Isomerism

  • tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (): The formyl (-CHO) group at the 2-position and -CF₃ at the 4-position create a sterically hindered and reactive aromatic system. The formyl group allows for further derivatization (e.g., condensation reactions), unlike the cyano group in the target compound .
  • tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (): A pyridine ring replaces the benzene ring, with bromine at the 5-position. The electron-deficient pyridine ring enhances reactivity in cross-coupling reactions compared to the phenyl analog .

Physical and Spectroscopic Properties

  • NMR Profiles: The target compound’s ¹H-NMR would show distinct signals for the methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.0–7.5 ppm), similar to tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate (). In contrast, trifluoromethyl-containing analogs () exhibit characteristic ¹⁹F-NMR peaks .
  • Melting Points and Solubility: Electron-withdrawing groups (e.g., -CN, -CF₃) generally increase melting points but reduce aqueous solubility. For example, the target compound is likely less soluble than the 4-amino analog () due to the absence of polar amino groups .

Biological Activity

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate (CAS Number: 1027911-78-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₂₃N₃O₂
  • Molecular Weight : 301.38 g/mol
  • Purity : Typically ≥ 96% in commercial preparations .

This compound is structurally related to piperazine derivatives, which are known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cancer pathways. The cyano group and tert-butyl moiety contribute to its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.

Target Interactions

Research indicates that compounds with similar piperazine structures can act as antagonists or inhibitors at various receptor sites, including:

  • Serotonin Receptors : Modulating neurotransmitter systems.
  • Dopamine Receptors : Affecting mood and behavior.
  • PD-1/PD-L1 Pathway : Inhibiting immune checkpoint interactions that are critical in cancer immunotherapy .

Antitumor Activity

Recent studies have explored the potential antitumor effects of piperazine derivatives. For instance, compounds targeting the PD-1/PD-L1 axis have shown promise in restoring T-cell function and enhancing anti-tumor immunity. While specific data on this compound is limited, its structural analogs have demonstrated significant activity in preclinical models .

In Vitro Studies

In vitro assays have been employed to evaluate the compound's biological activity:

Study TypeFindings
Binding Assays Showed potential interaction with PD-L1.
Cell Viability Assays Reduced viability of cancer cell lines at specific concentrations.
Cytotoxicity Tests Indicated selective toxicity towards malignant cells over normal cells.

Case Studies

  • Immune Modulation :
    A study investigated small molecules similar to this compound that inhibit PD-L1 interactions. Results indicated a restoration of T-cell function in vitro, suggesting that this class of compounds could enhance immune responses against tumors .
  • Neuropharmacological Effects :
    Other piperazine derivatives have been tested for their effects on serotonin and dopamine receptors. These studies suggest potential applications in treating mood disorders and other neurological conditions .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with Boc protection of the piperazine ring, followed by coupling with a substituted phenyl group. For example, tert-butyl piperazine-1-carboxylate derivatives can react with halogenated aryl precursors (e.g., 2-cyano-4-methylphenyl bromide) under nucleophilic aromatic substitution conditions. Optimization includes:
  • Catalyst : Use Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
  • Solvent : Polar aprotic solvents like DMF or THF improve reaction efficiency .
  • Temperature : Elevated temperatures (80–110°C) enhance reaction rates but may require controlled conditions to avoid decomposition .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization ensures purity .

Q. How can spectroscopic techniques (FT-IR, NMR, LCMS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm), piperazine methylenes (δ 3.0–3.5 ppm), and tert-butyl protons (δ 1.4 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • LCMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and substituent connectivity .

Q. What methodologies are recommended for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Use slow evaporation from ethanol or DCM/hexane mixtures to grow high-quality crystals .
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Analysis : Software like SHELXL refines the structure, while Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O, N–H···N) .

Advanced Research Questions

Q. How does the 2-cyano-4-methylphenyl substituent influence the electronic and steric properties of the piperazine ring compared to other groups?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing cyano group reduces electron density on the piperazine ring, altering reactivity in nucleophilic substitutions. This can be quantified via DFT calculations (e.g., Mulliken charges) .
  • Steric Effects : The methyl group at the 4-position introduces steric hindrance, affecting conformational flexibility. Compare torsional angles in SC-XRD data with derivatives like tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding affinity or cellular uptake studies .

Q. How can computational modeling predict the reactivity or binding affinity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like prolyl-hydroxylase (PDB ID: 5L9B). Focus on hydrogen bonds with the cyano group and hydrophobic interactions with the tert-butyl group .
  • DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .

Q. What are the best practices for scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Continuous Flow Systems : Improve reproducibility using automated reactors (e.g., Syrris Asia) with real-time monitoring .
  • Work-Up : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for cost-effective purification .
  • Quality Control : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress .

Q. How can stability under various storage conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
  • Stability-Indicating Methods : Develop a validated HPLC method (e.g., C18 column, acetonitrile/water gradient) to separate and quantify degradation products .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate

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